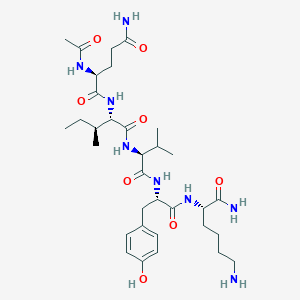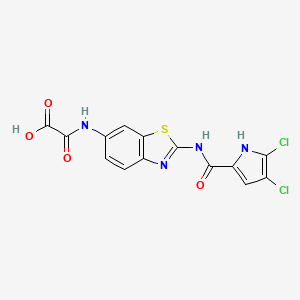
LXR agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Liver X receptor agonist 2 is a synthetic compound that activates liver X receptors, which are nuclear hormone receptors involved in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses. Liver X receptors exist in two isoforms, liver X receptor alpha and liver X receptor beta, which are expressed in various tissues including the liver, intestines, macrophages, and brain .
Preparation Methods
Liver X receptor agonist 2 can be synthesized using naphthoquinone derivatives as starting materialsThe reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
Liver X receptor agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride. Substitution reactions can involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Liver X receptor agonist 2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the regulation of cholesterol and lipid metabolism. In biology and medicine, it has potential therapeutic applications for treating diseases such as atherosclerosis, diabetes, and neurodegenerative disorders. Liver X receptor agonists have been shown to reduce the expression of proinflammatory molecules and promote the production of high-density lipoprotein, which is beneficial for cardiovascular health . Additionally, liver X receptor agonist 2 is being investigated for its potential use in cancer therapeutics due to its ability to modulate cell proliferation and inflammatory responses .
Mechanism of Action
Liver X receptor agonist 2 exerts its effects by binding to liver X receptors, which are ligand-dependent transcription factors. Upon binding, the liver X receptor-liver X receptor complex dissociates from corepressors and recruits coactivators to the target gene promoter. This leads to the transcriptional activation of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. The molecular targets of liver X receptor agonist 2 include genes such as apolipoprotein E, ATP-binding cassette transporter A1, and inducible degrader of low-density lipoprotein receptor .
Comparison with Similar Compounds
Liver X receptor agonist 2 can be compared with other liver X receptor agonists such as T0901317 and GW3965. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and side effect profiles. For example, T0901317 is a potent liver X receptor agonist that activates both liver X receptor alpha and liver X receptor beta, while GW3965 is known for its selectivity towards liver X receptor beta . Liver X receptor agonist 2 is unique in its specific binding affinity and efficacy in modulating liver X receptor-mediated pathways.
Properties
Molecular Formula |
C35H40ClN3O3 |
|---|---|
Molecular Weight |
586.2 g/mol |
IUPAC Name |
2-chloro-4-[3-[(2'R,3R)-1'-(3,3-dimethylbutanoyl)-2-oxo-2'-propan-2-ylspiro[indole-3,3'-pyrrolidine]-1-yl]phenyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C35H40ClN3O3/c1-22(2)31-35(17-18-38(31)30(40)21-34(3,4)5)27-13-8-9-14-29(27)39(33(35)42)25-12-10-11-23(19-25)24-15-16-26(28(36)20-24)32(41)37(6)7/h8-16,19-20,22,31H,17-18,21H2,1-7H3/t31-,35-/m1/s1 |
InChI Key |
KHCXJRUQXRBLME-CYEXUTLASA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@]2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)C(=O)N(C)C)Cl |
Canonical SMILES |
CC(C)C1C2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)C(=O)N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




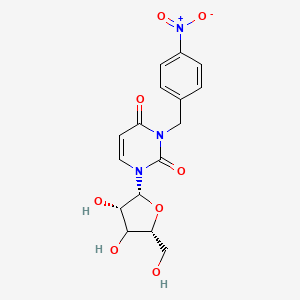



![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
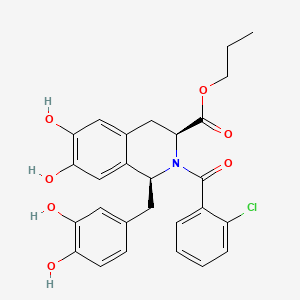
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
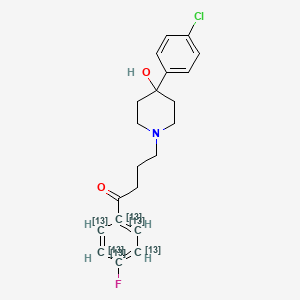
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
